2-Phenylglutaric anhydride

Analytical Chemistry Organic Synthesis Quality Control

Researchers engineering stable therapeutic proteins face immunogenicity risks from amyloid aggregation. 2-Phenylglutaric anhydride (CAS 2959-96-8) uniquely promotes amorphous aggregation over fibril formation, enhancing insulin thermal stability and mitigating immunogenicity risks. • Enables enantiomeric resolution via validated SFC methods for single-enantiomer pharmaceutical synthesis. • Critical building block for GLP-1R/GIPR modulator development. • Consistent high-purity grades (≥95%) ensure reproducible polymer and bioconjugate performance. Sourced with full QA documentation for procurement confidence.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 2959-96-8
Cat. No. B1214711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylglutaric anhydride
CAS2959-96-8
Synonyms2-phenylglutaric anhydride
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC1CC(=O)OC(=O)C1C2=CC=CC=C2
InChIInChI=1S/C11H10O3/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2
InChIKeyNVPRNSAYSSEIGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylglutaric Anhydride: Procurement & Selection Data


2-Phenylglutaric anhydride (CAS 2959-96-8), a cyclic anhydride with the molecular formula C₁₁H₁₀O₃ and a molecular weight of 190.19 g/mol, is a versatile chemical intermediate widely employed in peptide synthesis, polymer modification, and chiral separation applications [1]. It is commercially available as a white to light beige crystalline powder with a melting point of 95-99 °C and a boiling point of 218 °C at 13 mmHg . This compound serves as a critical building block for the preparation of modified amino acids, GLP-1R/GIPR modulators, and anhydride-modified biopolymers [2].

Why Generic Anhydrides Cannot Replace 2-Phenylglutaric Anhydride


Substituting 2-phenylglutaric anhydride with common cyclic anhydrides such as succinic anhydride, 3,3-dimethylglutaric anhydride, or phthalic anhydride is not straightforward due to significant differences in molecular geometry, hydrophobicity, and reactivity that directly impact product performance. The presence of the phenyl substituent on the glutaric anhydride ring imparts a distinct conformational preference and altered steric and electronic environment compared to its aliphatic or unsubstituted aromatic counterparts [1]. In protein modification studies, these differences manifest as quantifiable variations in the thermal stability and secondary structure of the resulting bioconjugates [2]. Furthermore, in agricultural applications, 2-phenylglutaric anhydride exhibits a unique phytotoxic profile that is not shared by other anhydride analogues, underscoring the critical importance of selecting the precise chemical entity for research and development [3]. The following quantitative evidence demonstrates these non-interchangeable properties.

2-Phenylglutaric Anhydride: Quantitative Differentiation Evidence


Higher Analytical Purity vs. Common Anhydrides

2-Phenylglutaric anhydride is commercially available in a high-purity grade (97%) from major suppliers, whereas common in-class alternatives like phthalic anhydride are typically offered at lower purities (e.g., 95%) . This higher purity reduces the need for additional purification steps and ensures more reproducible results in sensitive applications. Additionally, a 98% purity grade is also offered by specialty chemical suppliers .

Analytical Chemistry Organic Synthesis Quality Control

Enhanced Thermal Stability in Insulin Conjugates

When human insulin is modified with 2-phenylglutaric anhydride, the resulting bioconjugate exhibits increased thermal stability and structural compactness compared to the unmodified protein, as demonstrated by differential scanning calorimetry and molecular dynamics simulations [1]. In a direct head-to-head study, insulin modified with 2-phenylglutaric anhydride showed a significant increase in melting temperature (Tm) compared to insulin modified with succinic anhydride. The 2-phenylglutaric-modified insulin also displayed a distinct aggregation profile, forming amorphous aggregates instead of amyloid fibrils, which is a critical attribute for therapeutic protein formulations [2].

Protein Engineering Drug Delivery Bioconjugation

Potent Germination Inhibition vs. Protective Analogues

In a greenhouse study evaluating the protective efficacy of nine structural analogues of the herbicide antidote naphthalic anhydride (NA) on two maize hybrids, 2-phenylglutaric anhydride (PGA) was found to be highly phytotoxic and inhibited germination of both hybrids when applied as a seed dressing [1]. In contrast, the majority of the other analogues tested (including NA, ACQ, NH2NA, NDiA, NHNA, C1NA, DA, and PHA) offered satisfactory protection against EPTC herbicide injury when applied at 5.0 and 10 g/kg of seed [2]. This stark functional divergence demonstrates that 2-phenylglutaric anhydride cannot be considered a structural or functional analog for safener applications.

Agrochemical Herbicide Safener Phytotoxicity

High-Resolution Chiral Separation via SFC

2-Phenylglutaric anhydride, an alcohol-sensitive chiral compound, has been successfully resolved into its pure enantiomers using supercritical fluid chromatography (SFC) with 2,2,2-trifluoroethanol (TFE) as a modifier [1]. This method achieved a selectivity (α) as high as 1.4 and a resolution (Rs) as high as 7.2, enabling the preparative isolation of clean enantiomers [2]. This established protocol provides a robust and scalable method for obtaining enantiopure material, which is essential for applications where chirality dictates biological activity or material properties.

Chiral Chromatography Analytical Method Development Enantiomer Separation

2-Phenylglutaric Anhydride: High-Impact Application Scenarios


Thermally Stable Peptide and Protein Conjugates

Based on evidence that 2-phenylglutaric anhydride modification increases the thermal stability of insulin and alters its aggregation pathway [1], this compound is an ideal reagent for researchers engineering stable therapeutic proteins or developing long-acting biopharmaceutical formulations. Its unique ability to promote amorphous aggregation over amyloid fibril formation is a key differentiator for mitigating immunogenicity risks.

Preparation of Enantiopure Chiral Building Blocks

The validated SFC method for resolving 2-phenylglutaric anhydride enantiomers with high selectivity and resolution [2] makes it a strategic choice for laboratories requiring enantiomerically pure chiral intermediates. This application is particularly relevant in the synthesis of single-enantiomer pharmaceuticals or chiral ligands where stereochemistry is critical for target engagement and biological activity.

Phytotoxicity Assays and Herbicide Mode-of-Action Studies

The distinct phytotoxic activity of 2-phenylglutaric anhydride, which inhibited maize germination while other structural analogues acted as safeners [3], positions this compound as a valuable positive control or tool compound for investigating herbicide detoxification pathways and plant stress responses. It is not a safener and should not be procured for such applications.

High-Purity Polymer Modification and Curing Agent Applications

Given its commercial availability in high-purity grades (97-98%) , 2-phenylglutaric anhydride is well-suited for demanding polymer chemistry applications where impurities can compromise material properties. It can be used to introduce phenyl-functionalized pendant groups or as a curing agent for epoxy resins requiring precise stoichiometry and reproducible performance.

Technical Documentation Hub

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